7-Chloro-8-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-8-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 8th position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methylisoquinoline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of an organic solvent and a dehydrogenation reagent . This method avoids the use of sulfuric acid, making it more environmentally friendly.
Industrial Production Methods: In industrial settings, the production of this compound often involves the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce the desired compound with good yields .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-8-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated isoquinoline derivatives, and various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
7-Chloro-8-methylisoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Chloro-8-methylisoquinoline involves its interaction with various molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting essential processes and leading to cell death . In anticancer research, it interferes with cellular pathways, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but without the chlorine and methyl groups.
Isoquinoline: The base structure from which 7-Chloro-8-methylisoquinoline is derived.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C10H8ClN |
---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
7-chloro-8-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-6H,1H3 |
InChI-Schlüssel |
ZHVUMGXOELIASX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.